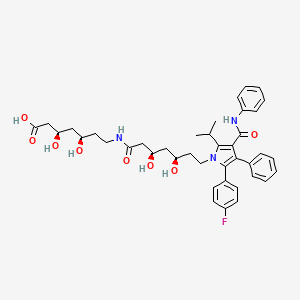
(3R,5R)-7-(((3R,5R)-7-(2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoyl)amino)-3,5-dihydroxyheptanoic acid
Übersicht
Beschreibung
(3R,5R)-7-(((3R,5R)-7-(2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoyl)amino)-3,5-dihydroxyheptanoic acid is a useful research compound. Its molecular formula is C40H48FN3O8 and its molecular weight is 717.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 717.34254366 g/mol and the complexity rating of the compound is 1090. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibitory Properties
This compound has been identified as an effective inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase). The inhibition of this enzyme is crucial in reducing triglyceride and cholesterol levels. This function is particularly significant for treating hypercholesterolemia and other lipid-related disorders (Naidu & Sharma, 2017). Additionally, the compound's structure-activity relationship shows its potential in enzymatic inhibition, which translates effectively into whole cell activities in HepG2 cells, indicating its potential in therapeutic applications (Chan et al., 1993).
Drug Synthesis and Analysis
The compound plays a role in the synthesis of various drugs, including impurities in atorvastatin intermediates. Its unique structure contributes to the formation of certain novel impurities, which are important in understanding the full synthesis and potential side reactions in drug manufacturing (A. Naidu & G. Sharma, 2017). Furthermore, its role in the synthesis of statin-type antihyperlipidemic drugs has been explored, with its structure being critical in the separation and identification of these drugs (Ł. Komsta et al., 2007).
Optimization for Hepatoselectivity
Efforts have been made to modify this compound to increase its hepatoselectivity. By altering its lipophilicity, researchers aim to improve its selectivity and efficacy in liver-targeted treatments. This optimization is crucial in the development of more effective and targeted therapies for conditions like hypercholesterolemia (Bratton et al., 2007).
Antibacterial Properties
The compound has also been explored for its antibacterial properties. Structural modifications of this compound have led to the development of novel quinolines with potent antibacterial activity against respiratory pathogens. This indicates its potential use in treating respiratory tract infections, showcasing its versatility beyond lipid regulation (Odagiri et al., 2018).
Wirkmechanismus
Target of Action
Atorvastatin EP Impurity F, also known as NM4ME645TL, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .
Mode of Action
Atorvastatin EP Impurity F acts as an HMG-CoA reductase inhibitor . It competitively inhibits the enzyme, thereby blocking the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .
Biochemical Pathways
By inhibiting HMG-CoA reductase, Atorvastatin EP Impurity F disrupts the mevalonate pathway , which is responsible for the synthesis of cholesterol and other compounds involved in lipid metabolism . This results in a decrease in the levels of LDL and VLDL, often referred to as "bad cholesterol" .
Pharmacokinetics
Atorvastatin EP Impurity F is highly plasma protein bound (over 98%) and has a volume of distribution of about 380 liters . It is rapidly absorbed after oral administration with a peak plasma concentration at 1 to 2 hours . The absolute bioavailability of atorvastatin is reported to be 12% after a 40 mg oral dose .
Result of Action
The inhibition of cholesterol synthesis by Atorvastatin EP Impurity F leads to a reduction in LDL and VLDL levels, ultimately reducing the risk of cardiovascular disease . This includes conditions such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke .
Action Environment
The action of Atorvastatin EP Impurity F can be influenced by various environmental factors. For instance, the solubility of the sodium salt of atorvastatin is 1.23 mg/mL at the physiological intestinal pH of 6 – 6.5 . Additionally, genetic polymorphisms can influence the pharmacokinetics and clinical response to Atorvastatin .
Eigenschaften
IUPAC Name |
(3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]amino]-3,5-dihydroxyheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H48FN3O8/c1-25(2)38-37(40(52)43-29-11-7-4-8-12-29)36(26-9-5-3-6-10-26)39(27-13-15-28(41)16-14-27)44(38)20-18-31(46)22-32(47)23-34(49)42-19-17-30(45)21-33(48)24-35(50)51/h3-16,25,30-33,45-48H,17-24H2,1-2H3,(H,42,49)(H,43,52)(H,50,51)/t30-,31-,32-,33-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBQUGGVWQTSGG-XEXPGFJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)NCCC(CC(CC(=O)O)O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)NCC[C@H](C[C@H](CC(=O)O)O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48FN3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20237275 | |
| Record name | (3R,5R)-7-(((3R,5R)-7-(2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoyl)amino)-3,5-dihydroxyheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887196-24-9 | |
| Record name | (3R,5R)-7-(((3R,5R)-7-(2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoyl)amino)-3,5-dihydroxyheptanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887196249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R,5R)-7-(((3R,5R)-7-(2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoyl)amino)-3,5-dihydroxyheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,5R)-7-(((3R,5R)-7-(2-(4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-(PHENYLCARBAMOYL)-1H-PYRROL-1-YL)-3,5-DIHYDROXYHEPTANOYL)AMINO)-3,5-DIHYDROXYHEPTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM4ME645TL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



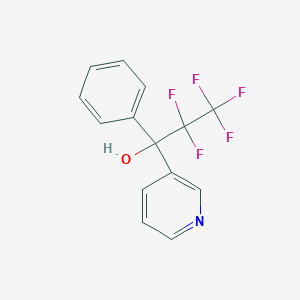
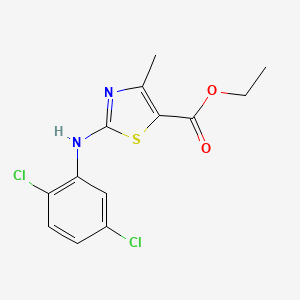
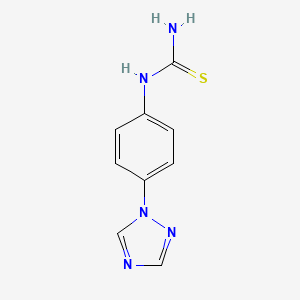
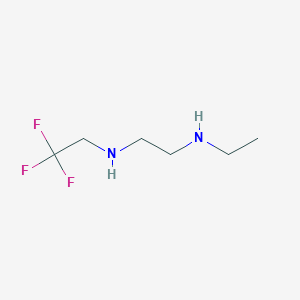
![5-[(2-Benzylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3163883.png)
![7-Naphthalen-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3163890.png)

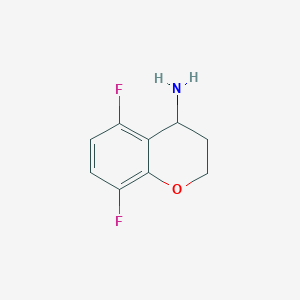
![1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene](/img/structure/B3163896.png)
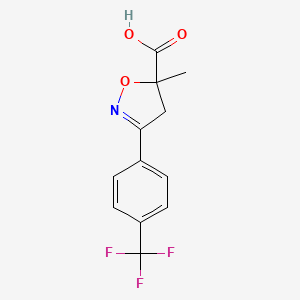
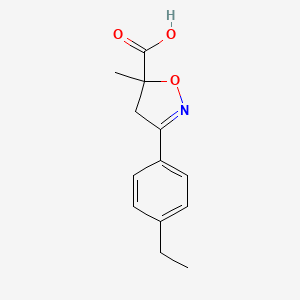
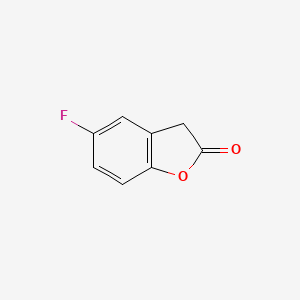
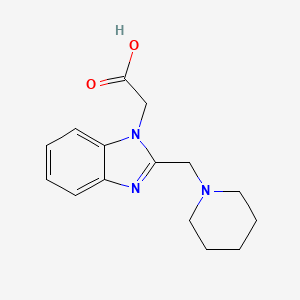
![4-chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3163943.png)